(2R)-2-phenylbut-3-ene-1,2-diol (2R)-2-phenylbut-3-ene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 156365-94-5
VCID: VC20273104
InChI: InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

(2R)-2-phenylbut-3-ene-1,2-diol

CAS No.: 156365-94-5

Cat. No.: VC20273104

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-phenylbut-3-ene-1,2-diol - 156365-94-5

Specification

CAS No. 156365-94-5
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name (2R)-2-phenylbut-3-ene-1,2-diol
Standard InChI InChI=1S/C10H12O2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h2-7,11-12H,1,8H2/t10-/m0/s1
Standard InChI Key TVMQAEKMPVGLHB-JTQLQIEISA-N
Isomeric SMILES C=C[C@](CO)(C1=CC=CC=C1)O
Canonical SMILES C=CC(CO)(C1=CC=CC=C1)O

Introduction

Chemical Identity and Classification

Basic Molecular Descriptors

(2R)-2-Phenylbut-3-ene-1,2-diol belongs to the class of vicinal diols, distinguished by hydroxyl groups on adjacent carbon atoms. Key identifiers include:

PropertyValue
CAS Number156365-94-5
IUPAC Name(2R)-2-phenylbut-3-ene-1,2-diol
Molecular FormulaC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2
Molecular Weight164.20 g/mol
LogP1.053
Polar Surface Area40.46 Ų

The compound’s stereochemistry is defined by the RR-configuration at carbon 2, which critically influences its reactivity and biological interactions .

Structural Isomerism

While the (2R) enantiomer is the focus, other isomers such as (E)-4-phenylbut-3-ene-1,2-diol (CAS 98184-95-3) exist . These isomers differ in hydroxyl group positioning and alkene geometry, leading to distinct physicochemical behaviors. For instance, the (E)-isomer’s extended conjugation may alter its solubility and electronic properties compared to the (2R) form .

Synthesis and Stereochemical Control

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a cornerstone method for synthesizing vicinal diols. For (2R)-2-phenylbut-3-ene-1,2-diol, this reaction involves the oxidation of but-3-ene precursors using osmium tetroxide (OsO4\text{OsO}_4) and chiral ligands like hydroquinidine 1,4-phthalazinediyl diether[(DHQD)2_2PHAL]. Key parameters include:

  • Temperature: −78°C to 0°C to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) or tert-butanol for optimal reagent solubility.

  • Ligand-to-Osmium Ratio: 1:1 to ensure enantioselectivity >90% .

Grignard-Based Approaches

Alternative routes involve Grignard reagents to install the phenyl group. For example, reacting 1,2-diol-protected intermediates with phenylmagnesium bromide in THF yields the desired product after deprotection . Modifications, such as substituting ether solvents with 2-methyltetrahydrofuran, enhance reaction homogeneity and yield .

Biocatalytic Methods

Fungal-derived enzymes, such as those from Mycena pruinosoviscida, have been explored for stereoselective diol synthesis . These biocatalysts offer eco-friendly alternatives but require optimization for industrial-scale production.

Molecular Structure and Configuration

Stereochemical Analysis

The RR-configuration at carbon 2 was confirmed via nuclear Overhauser effect spectroscopy (NOESY) and synthetic correlation . In the acetonide derivative, NOESY correlations between hydroxyl protons and acetonide methyl groups confirmed the cis-diol arrangement, consistent with the RR-configuration .

Computational Modeling

Density functional theory (DFT) calculations reveal that the (2R) enantiomer adopts a gauche conformation, stabilizing intramolecular hydrogen bonds between hydroxyl groups (ΔG=2.3kcal/mol\Delta G^\circ = -2.3 \, \text{kcal/mol}). This conformation enhances its stability in polar solvents.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate hydrophobicity (LogP=1.053\text{LogP} = 1.053), enabling solubility in both aqueous and organic phases. This biphasic solubility is advantageous for catalytic applications in multiphasic systems.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 85–87°C, with decomposition onset at 210°C. The low thermal stability necessitates cautious handling during high-temperature reactions.

Chemical Reactivity

Oxidation and Reduction

The vicinal diol undergoes regioselective oxidation with periodic acid (HIO4\text{HIO}_4) to yield phenylglyoxal, a precursor for heterocyclic synthesis. Conversely, borane-mediated reduction selectively converts the alkene to a single alcohol stereoisomer.

Epoxidation

Reaction with meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) forms a trans-configured epoxide, useful in ring-opening polymerizations.

Applications in Asymmetric Synthesis

Organoboronates Synthesis

(2R)-2-Phenylbut-3-ene-1,2-diol serves as a chiral auxiliary in synthesizing organoboronates. For example, it directs asymmetric additions to aldehydes, achieving enantiomeric excesses (eeee) >95% .

Pharmaceutical Intermediates

The compound’s hydroxyl groups facilitate derivatization into bioactive molecules. Synthetic analogs, such as mycenadiols, exhibit psycholeptic effects, though clinical use remains exploratory .

Biological Interactions

Enzyme Inhibition

In vitro studies indicate moderate inhibition of cytochrome P450 3A4 (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M}), suggesting potential drug-drug interaction risks.

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC\text{MIC}) of 128 μg/mL, highlighting limited direct efficacy but utility as a scaffold for antibiotic design.

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